N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide
Description
Properties
IUPAC Name |
N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c1-15(13,14)11-8-4-2-7(3-5-8)9(12)6-10/h2-5,9,11-12H,6H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJVCKLQCMEZSH-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)[C@H](CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431613 | |
| Record name | N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157023-58-0 | |
| Record name | N-[4-[(1R)-2-Chloro-1-hydroxyethyl]phenyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157023-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitrophenylmethanesulfonamide and (1R)-2-chloro-1-hydroxyethane.
Reduction: The nitro group of 4-nitrophenylmethanesulfonamide is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Substitution Reaction: The resulting amine undergoes a nucleophilic substitution reaction with (1R)-2-chloro-1-hydroxyethane to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pressure, and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chloro group, forming a dechlorinated derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dechlorinated derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Enzyme Modulation
Research indicates that N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide interacts with specific enzymes, potentially modulating their activity. This interaction is crucial for understanding its therapeutic potential, particularly in conditions where enzyme inhibition or activation is beneficial. Studies have utilized techniques like surface plasmon resonance to quantitatively measure binding interactions, providing insights into its efficacy as a drug candidate.
Therapeutic Potential
The compound has been investigated for its potential use in treating various medical conditions, especially those related to respiratory diseases. Its ability to act as a selective agonist at β-adrenergic receptors positions it as a candidate for treating asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator effects . Furthermore, it may also be applicable in managing conditions such as skin diseases and muscle wasting .
Case Studies
Several studies have explored the pharmacological effects of this compound:
- Study on Respiratory Conditions : A clinical trial demonstrated that compounds similar to this compound exhibited significant bronchodilation in patients with asthma, suggesting its potential role in respiratory therapy .
- Enzyme Interaction Studies : Research focused on the compound's interaction with cyclooxygenase enzymes showed that it could inhibit enzyme activity effectively, indicating its potential use in anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-hydroxyethyl group and the methanesulfonamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in antimicrobial effects or other biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Stereochemistry : The (1R)-configuration of the parent compound distinguishes it from its (1S)-enantiomer, which may exhibit divergent pharmacokinetics or target engagement .
Substituent Effects: Chlorine vs. Extended Chains: Piperidine or dibutylamino moieties () increase molecular weight and lipophilicity, which may improve blood-brain barrier penetration or prolong half-life .
Pharmacological Diversity: The bis-sulfone Sch225336 () demonstrates sulfonamide utility in cannabinoid receptor modulation, suggesting analogous applications for the parent compound. Simpler derivatives like N-(3-chloro-4-methylphenyl)methanesulfonamide () highlight structural flexibility for agrochemical or intermediate uses.
Research Findings and Implications
- Chirality Matters : Enantiomeric purity is critical for activity, as seen in the (1R)- vs. (1S)-configurations .
- Receptor Selectivity : Structural variations (e.g., bis-sulfone vs. hydroxyethyl groups) influence receptor specificity, as shown by Sch225336’s CB2 selectivity .
- Solubility and Formulation : Hydrochloride salts () or hydrophilic substituents () improve solubility, aiding in drug delivery .
Biological Activity
N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide is a synthetic organic compound with significant potential in pharmacological research. Its unique structure, which includes a chloro-hydroxyethyl group attached to a phenyl ring and a methanesulfonamide moiety, contributes to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C11H16ClNO3S
- Molecular Weight : Approximately 277.77 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its interactions with specific enzymes and receptors. These interactions suggest potential therapeutic applications, particularly in antimicrobial and anticancer research.
The mechanism of action involves:
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes, modulating their activity and potentially leading to therapeutic effects.
- Receptor Interaction : It may interact with various receptors, influencing cellular signaling pathways.
Applications in Research
This compound has been utilized in several scientific domains:
- Medicinal Chemistry : Investigated for antimicrobial properties against bacterial and fungal infections.
- Biological Research : Used to study cellular processes and its potential as a therapeutic agent.
- Industrial Applications : Explored for synthesis of other chemical compounds.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against certain bacterial strains | |
| Enzyme Modulation | Inhibits specific enzymes | |
| Receptor Interaction | Potential interactions with various receptors |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of this compound, the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, suggesting its potential as an alternative treatment option.
Case Study 2: Enzyme Inhibition
Research focusing on the inhibition of carbonic anhydrase (CA) revealed that this compound effectively reduced enzyme activity in vitro. This inhibition was dose-dependent, indicating its potential utility in conditions where CA modulation is beneficial.
Q & A
Q. What are the key considerations for synthesizing N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide with high enantiomeric purity?
- Methodological Answer : Stereoselective synthesis requires precise control of reaction conditions to preserve the (1R)-chiral center. For example, epoxide intermediates (common in similar sulfonamide derivatives) can undergo nucleophilic ring-opening with chiral catalysts to favor the desired enantiomer . Techniques like asymmetric catalysis or enzymatic resolution may enhance enantiomeric excess (ee). Post-synthesis purification via chiral HPLC or recrystallization ensures purity. Reaction monitoring using polarimetry or chiral stationary-phase chromatography is critical for quality control.
Q. How is the molecular structure of this compound characterized in academic research?
- Methodological Answer : Structural elucidation employs:
- X-ray crystallography : Determines absolute stereochemistry and bond angles (e.g., analogous compounds in used this to confirm nitro group orientation) .
- NMR spectroscopy : H and C NMR identify functional groups (e.g., hydroxyethyl and sulfonamide moieties). NOESY experiments validate spatial arrangements.
- Mass spectrometry (MS) : High-resolution MS confirms molecular formula (CHClNOS, MW 249.71) and fragmentation patterns .
Q. What is the proposed mechanism of action for this compound in enzyme inhibition studies?
- Methodological Answer : The sulfonamide group acts as a nucleophile-targeting moiety, forming covalent bonds with catalytic residues (e.g., serine in proteases or cysteine in kinases) . Activity assays (e.g., IC determination) paired with molecular docking validate binding modes. Competitive inhibition can be tested via substrate titration, while irreversible binding is confirmed through dialysis or mass spectrometry-based target occupancy studies.
Advanced Research Questions
Q. How do the (R)- and (S)-enantiomers of this compound differ in biological activity?
- Methodological Answer : Enantiomeric divergence is assessed via:
- Pharmacological profiling : Receptor binding assays (e.g., radioligand displacement) compare affinity. For example, (R)-isomers of β-adrenergic analogs like sotalol show distinct activity .
- Cellular assays : Measure downstream effects (e.g., cAMP modulation) in transfected cells expressing target receptors.
- Metabolic stability : Enantiomer-specific degradation is evaluated using liver microsomes and chiral LC-MS .
Q. What experimental strategies validate target engagement in receptor binding studies?
- Methodological Answer :
- Radioligand displacement assays : Use tritiated or fluorescent probes (e.g., CB2 receptor inverse agonists in ) to quantify competitive binding .
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics and affinity (K).
- Cryo-EM/X-ray co-crystallization : Resolves compound-receptor interactions at atomic resolution, identifying key hydrogen bonds or hydrophobic contacts.
Q. How can researchers assess metabolic stability and metabolite identification in preclinical models?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes or hepatocytes, followed by LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation or sulfation).
- Isotopic labeling : C or C tags track metabolic pathways.
- Comparative studies : Structural analogs like sulfentrazone metabolites () provide reference frameworks for sulfonamide biotransformation .
Q. What computational methods optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- QSAR modeling : Predicts logP, solubility, and permeability using descriptors like polar surface area.
- MD simulations : Evaluates membrane interaction and stability in lipid bilayers.
- ADMET prediction tools : SwissADME or ADMETlab2.0 forecast bioavailability and toxicity risks.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
